N-(4-fluorophenyl)-2-phenoxybutanamide
Description
N-(4-Fluorophenyl)-2-phenoxybutanamide is a fluorinated aromatic amide characterized by a butanamide backbone substituted with a phenoxy group at the second carbon and a 4-fluorophenyl group attached to the nitrogen atom. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the phenoxy group could contribute to lipophilicity and intermolecular interactions.
Properties
Molecular Formula |
C16H16FNO2 |
|---|---|
Molecular Weight |
273.3 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-phenoxybutanamide |
InChI |
InChI=1S/C16H16FNO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19) |
InChI Key |
RMAKFVHIRSZQSV-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=CC=C2 |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Halogen Effects on MGL Inhibition (Maleimide Series)
| Compound | Halogen (Position) | IC₅₀ (μM) |
|---|---|---|
| N-(4-Fluorophenyl)maleimide | F (4) | 5.18 |
| N-(4-Chlorophenyl)maleimide | Cl (4) | 7.24 |
| N-(4-Bromophenyl)maleimide | Br (4) | 4.37 |
| N-(4-Iodophenyl)maleimide | I (4) | 4.34 |
Data sourced from in vitro assays
Backbone Structure and Functional Group Variations
The butanamide backbone in N-(4-fluorophenyl)-2-phenoxybutanamide distinguishes it from shorter-chain analogs like 2-chloro-N-(4-fluorophenyl)acetamide (). The acetamide derivative’s crystal structure features intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which stabilize its packing . However, the phenoxy group’s bulkiness could introduce steric hindrance absent in simpler acetamides.
Substituent Position and Phenoxy Group Modifications
The compound N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide () highlights the impact of substituent positioning. Its 2-fluoro and 5-amino groups on the phenyl ring, combined with a dichlorophenoxy moiety, likely alter solubility and reactivity compared to the target compound’s simpler 4-fluorophenyl and unsubstituted phenoxy groups . The dichlorophenoxy group may enhance lipophilicity but reduce metabolic stability due to increased halogen load.
Table 2: Structural Comparison of Butanamide Analogs
| Compound | Phenyl Substitution | Phenoxy Substitution | Key Features |
|---|---|---|---|
| This compound | 4-F | None | Flexibility, moderate lipophilicity |
| N-(5-Amino-2-fluorophenyl)-4-(2,4-Cl₂-phenoxy)butanamide | 2-F, 5-NH₂ | 2,4-Cl₂ | High lipophilicity, potential toxicity |
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